molecular formula C18H25N3O2S B6473494 N-tert-butyl-1-(4-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640977-46-2

N-tert-butyl-1-(4-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6473494
CAS No.: 2640977-46-2
M. Wt: 347.5 g/mol
InChI Key: DPMLVBHEPFKPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-tert-butyl-1-(4-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including condensation and reduction .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives can exhibit a variety of biological activities .

Future Directions

Pyrrolidine derivatives are a promising area of research in medicinal chemistry. Future work could involve the design and synthesis of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

N-tert-butyl-1-(4-ethoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-5-23-13-7-6-8-14-15(13)19-17(24-14)21-10-9-12(11-21)16(22)20-18(2,3)4/h6-8,12H,5,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMLVBHEPFKPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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